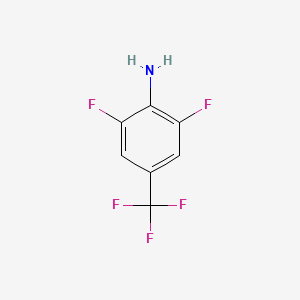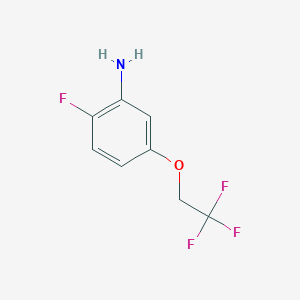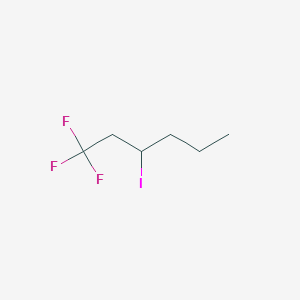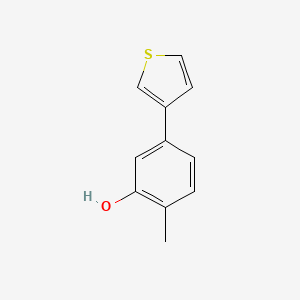
7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran
Vue d'ensemble
Description
7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran is a compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific structure of this compound includes a nitro group, a methoxy group, and a trifluoromethyl group attached to the benzofuran framework. The presence of these substituents can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related benzofuran derivatives has been reported in the literature. For instance, a one-pot synthesis method was used to create a compound with a similar benzofuran backbone, which was characterized by various spectroscopic techniques, including FT-IR and NMR . Although the exact synthesis of 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran is not detailed in the provided papers, the methodologies used for analogous compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been studied using density functional theory (DFT) . The geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) were calculated to predict the behavior of the molecule in the ground state. These theoretical studies are crucial for understanding the electronic distribution within the molecule, which in turn affects its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of benzofuran derivatives can be influenced by the presence of nitro groups. For example, the mutagenic activity of benzofurans has been linked to the presence of nitro substituents, which can undergo reduction and interact with biological molecules . The specific reactivity of 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran would likely be affected by the electron-withdrawing effects of the trifluoromethyl group and the electron-donating effects of the methoxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their substitution patterns. For instance, the introduction of a nitro group and a trifluoromethyl group can impact the compound's reactivity, as seen in the synthesis and characterization of a hypervalent-iodine-based electrophilic trifluoromethylating reagent . The presence of these groups can also affect the stability and safety of the compound, as indicated by differential scanning calorimetry measurements . The specific properties of 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran would need to be determined experimentally, but insights can be gained from the study of related compounds.
Applications De Recherche Scientifique
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran and its derivatives, including compounds like 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran, have garnered attention for their potential in antimicrobial therapy. These compounds have shown promise due to their unique structural features and wide array of biological activities, making them attractive candidates for drug discovery, particularly in the search for efficient antimicrobial candidates. The exploration of benzofuran derivatives has led to the identification of compounds with activity towards different clinically approved targets, highlighting the versatility of this scaffold in the development of new therapeutic agents against microbial diseases (Hiremathad et al., 2015).
Role in Corrosion Inhibition
Research into benzofuran derivatives has also extended into the field of materials science, where these compounds are investigated for their potential as corrosion inhibitors. The presence of functional groups such as nitro (–NO2) in benzofuran derivatives has been shown to enhance their ability to form stable chelating complexes with surface metallic atoms, thereby providing protective barriers against corrosion. This application underscores the chemical versatility and practical utility of benzofuran derivatives beyond the pharmaceutical realm, offering insights into their potential for safeguarding materials in industrial applications (Verma et al., 2020).
Pharmacological Properties and Drug Development
Benzofuran derivatives have been recognized for their diverse pharmacological properties, including antitumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have been the focus of significant research efforts aimed at developing new therapeutic drugs and functional materials. The structural diversity and biological activity of benzofuran derivatives highlight their potential as natural drug lead compounds, with ongoing studies aiming to harness their therapeutic potential across various disease conditions (Miao et al., 2019).
Orientations Futures
Benzofuran compounds, including 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran, have potential applications in many aspects due to their biological activities. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Propriétés
IUPAC Name |
7-methoxy-5-nitro-3-(trifluoromethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO4/c1-17-8-3-5(14(15)16)2-6-7(10(11,12)13)4-18-9(6)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPUNIVMKPFRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=C2C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244624 | |
| Record name | 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran | |
CAS RN |
1400764-49-9 | |
| Record name | 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



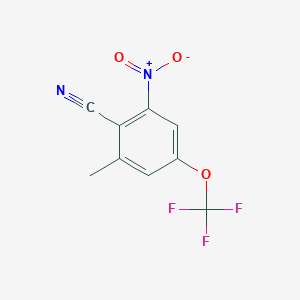
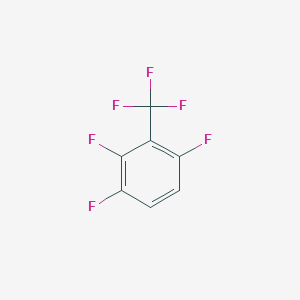

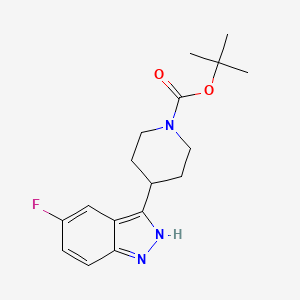
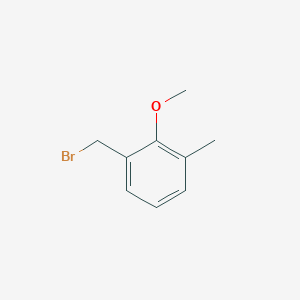
![N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide](/img/structure/B3031010.png)
